molecular formula C21H20N6O2S B2636998 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903278-39-6

4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2636998
CAS RN: 1903278-39-6
M. Wt: 420.49
InChI Key: JJOYPYLCTDYSTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of a related compound was solved using direct methods by employing SHELXS-97, and the refinement against F2 was carried out using SHELXL-18 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported that the substitution of a 4-nitro moiety as a hydrophilic and high electron withdrawing group at the R position deteriorated the potencies compared to all derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound was found to have a dihedral angle between the triazine and the phenyl ring of 80.31° .

Mechanism of Action

Future Directions

The future directions of research on similar compounds involve the synthesis of novel potential drug candidates having better efficacy and selectivity . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of these novel potential drug candidates .

Biochemical Analysis

Biochemical Properties

The 1,2,4-triazole derivatives, including 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, have been reported to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . Studies are being conducted to determine threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are currently under study .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

4-morpholin-4-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-21(15-3-5-16(6-4-15)26-9-11-29-12-10-26)22-14-20-24-23-19-8-7-17(25-27(19)20)18-2-1-13-30-18/h1-8,13H,9-12,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYPYLCTDYSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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